molecular formula C6H10N2O2 B11764143 O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine

Cat. No.: B11764143
M. Wt: 142.16 g/mol
InChI Key: WRWYLERVMCGOLC-UHFFFAOYSA-N
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Description

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . This compound is characterized by the presence of an oxazole ring substituted with dimethyl groups and a hydroxylamine functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine typically involves the reaction of 4,5-dimethyloxazole with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The oxazole ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-((4,5-Dimethyloxazol-2-yl)methyl)hydroxylamine include:

  • O-((4-Methyloxazol-2-yl)methyl)hydroxylamine
  • O-((5-Methyloxazol-2-yl)methyl)hydroxylamine
  • O-((4,5-Dimethyloxazol-2-yl)ethyl)hydroxylamine

Uniqueness

This compound is unique due to the presence of both dimethyl groups on the oxazole ring, which enhances its chemical stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

O-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H10N2O2/c1-4-5(2)10-6(8-4)3-9-7/h3,7H2,1-2H3

InChI Key

WRWYLERVMCGOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)CON)C

Origin of Product

United States

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